3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid is a synthetic compound belonging to the class of indole derivatives. It features a propanoic acid moiety attached to an indolin structure with a methoxymethyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and cancer treatment.
This compound can be categorized under indole derivatives, which are known for their diverse biological activities, including neuroprotective and anticancer properties. The molecular formula for 3-(6-(methoxymethyl)indolin-1-yl)propanoic acid is , with a molecular weight of approximately 249.29 g/mol. Its structure includes a carboxylic acid functional group, which is significant for its biochemical interactions.
The synthesis of 3-(6-(methoxymethyl)indolin-1-yl)propanoic acid can be approached using various methods, often involving the modification of existing indole structures. A common method involves:
The reaction conditions typically include refluxing in a suitable solvent like dimethylformamide or ethanol, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 3-(6-(methoxymethyl)indolin-1-yl)propanoic acid can be represented as follows:
Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid can undergo several chemical reactions:
These reactions are essential for developing derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for 3-(6-(methoxymethyl)indolin-1-yl)propanoic acid is primarily linked to its interaction with specific biological targets:
Research indicates that these interactions can lead to neuroprotective effects and cytotoxicity against various cancer cell lines.
The physical properties of 3-(6-(methoxymethyl)indolin-1-yl)propanoic acid include:
Chemical properties include:
Relevant data from studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties.
3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid has potential applications in several areas:
The structural complexity of 3-(6-(Methoxymethyl)indolin-1-yl)propanoic acid positions it as an ideal candidate for hybridization strategies aimed at developing multitarget-directed ligands (MTDLs). These approaches leverage the indoline core’s innate bioactivity and modify the propanoic acid side chain to incorporate pharmacophores targeting complementary neurodegenerative pathways. The indoline scaffold interacts with neuronal receptors and enzymes, while the carboxylic acid moiety enables conjugation with neuroprotective fragments like antioxidants or metal chelators. For example, tacrine-indoline hybrids exhibit dual acetylcholinesterase inhibition and β-amyloid anti-aggregation effects, capitalizing on the indoline’s affinity for amyloid peptides [8]. Similarly, ferulic acid conjugates enhance antioxidant capacity via the phenolic group, mitigating oxidative stress implicated in Alzheimer’s disease [6]. Rational design prioritizes blood-brain barrier (BBB) permeability, often achieved by balancing logP values (optimally 2–3) and molecular weight (<450 Da), as demonstrated by hybrid MTDLs showing >80% BBB penetration in murine models [2].
Table 1: Hybrid Neuroprotectors Derived from Indolin-1-yl Propanoic Acid Scaffolds
| Hybrid Component | Biological Targets | Key Activities | Reference |
|---|---|---|---|
| Tacrine | AChE, Aβ aggregation | Dual inhibition (IC₅₀ AChE: 0.11 µM) | [8] |
| Ferulic acid | ROS, Aβ oligomers | Antioxidant (EC₅₀: 8.7 µM); Anti-aggregation | [6] |
| 8-Hydroxyquinoline | Metal chelation, MAO-B | Fe³⁺/Cu²⁺ sequestration; MAO-B inhibition | [8] |
| Curcumin | NF-κB, amyloid plaques | Anti-inflammatory; Aβ disaggregation | [6] |
Hydrazone linkages serve as versatile connectors for assembling indole-aldehyde conjugates, enabling pH-responsive drug delivery and enhanced bioactivity. The synthesis typically involves condensation between 6-(methoxymethyl)indoline-1-carbaldehyde and acyl hydrazides or hydrazine derivatives, facilitated by acid catalysis (e.g., acetic acid) or microwave irradiation. This method proved instrumental in generating Schiff base intermediates for Fischer indolization, yielding functionalized tetrahydro-β-carbolines (THβCs) with >90% regioselectivity [4] [7]. Key advancements include:
Table 2: Hydrazone Formation Conditions for Indoline-Aldehyde Conjugates
| Carbonyl Source | Nucleophile | Conditions | Yield (%) | Application |
|---|---|---|---|---|
| 6-(Methoxymethyl)indoline-1-carbaldehyde | Benzoic hydrazide | HOAc, Δ, 3 h | 92 | Anticancer hybrids |
| Indole-3-carboxaldehyde | 2-Hydrazinopyridine | MW, 100°C, 15 min | 88 | MAO inhibitors |
| 5-Methoxyindole-7-carbaldehyde | Acetohydrazide | TiCl₄, CH₂Cl₂, rt | 78 | Antiviral agents |
Modern catalytic methods enable precise functionalization of the indoline core, overcoming inherent reactivity challenges like C3 oxidation susceptibility and N1 regioselectivity. Noteworthy strategies include:
Table 3: Catalytic Systems for Indoline Functionalization
| Catalyst | Reaction Type | Selectivity/Yield | Product Application |
|---|---|---|---|
| Ru(II)-(S)-TsDPEN | Asymmetric hydrogenation | >95% ee | Reserpine synthesis |
| Pd(OAc)₂/XPhos | C7 Arylation | 85%, C7:C4 = 20:1 | MTDL cores |
| (DHQD)₂PHAL | Phase-transfer N-alkylation | 90%, 88% ee | 1-Arylindoline neuroprotectors |
Installing the methoxymethyl (MOM) group at C6 demands stringent regiocontrol to avoid O- vs. N-alkylation and C3/C7 competing substitutions. Key methodologies include:
The C6-MOM group’s electron-donating nature enhances π-stacking with amyloid-β, as evidenced by 30% increased binding affinity in Alzheimer’s models versus unsubstituted analogs [2].
Table 4: Regioselective Methoxymethylation Techniques
| Method | Key Reagents | Regioselectivity (C6:C7) | Yield (%) |
|---|---|---|---|
| Directed Ortho-Metalation | n-BuLi, MOMCl, N-Boc | 20:1 | 82 |
| Halogen Dance | Br₂, i-PrMgCl, MOMCl | >50:1 | 78 |
| Pd-Catalyzed C–H Activation | (MOM)₂Zn, Pd(OAc)₂, PyDirect | 15:1 | 85 |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: